N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]quinoxaline-2-carboxamide
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Description
The compound “N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]quinoxaline-2-carboxamide” is a complex organic molecule. It contains a quinoxaline core, which is a type of heterocyclic compound. The molecule also contains a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Medical Imaging
Labeling and Evaluation for PET Imaging : Quinoline-2-carboxamide derivatives have been evaluated as potential radioligands for positron emission tomography (PET) imaging. These compounds, through N-methylation, have been labeled with carbon-11 to assess peripheral benzodiazepine type receptors (PBR) in vivo. This approach aims to enhance non-invasive assessments of PBRs, which are implicated in various pathological conditions including inflammation and cancer. The synthesis and biological evaluation of these radioligands demonstrated high specific binding to PBR in multiple organs, suggesting their potential in diagnostic imaging applications (Matarrese et al., 2001).
Materials Science
Polyamides Incorporating Quinoxaline Moieties : Research into the synthesis of new polyamides containing quinoxaline moieties highlights the utility of these compounds in creating materials with excellent thermal stability. These polyamides exhibit high glass transition temperatures and inherent viscosities, suggesting their suitability for applications requiring durable and thermally stable polymers. This work not only provides insights into the structural properties of these polyamides but also opens pathways for their use in high-performance materials (Patil et al., 2011).
Organic Synthesis and Drug Discovery
Synthesis of Novel Quinolones as Antibacterial and Antifungal Agents : The development of novel quinoline carboxamides through N-alkylation reactions showcases their potential as antibacterial and antifungal agents. These compounds have demonstrated strong activity against various bacterial and fungal strains, indicating their promise in addressing antibiotic resistance challenges. The synthesis approach and subsequent biological evaluation of these compounds underline the versatility of quinoline-2-carboxamide derivatives in medicinal chemistry (Moussaoui et al., 2021).
Antitumor Effects of Quinoline-3-carboxamides : Studies on quinoline 3-carboxamides, such as linomide, have identified their immunomodulatory and antitumor effects when administered in vivo. These compounds have shown reproducible antitumor activity against various cancers, emphasizing their potential in cancer therapy. The specificity of their action in vivo, without inducing significant toxicity, makes them interesting candidates for further investigation in oncology (Ichikawa et al., 1992).
properties
IUPAC Name |
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-13-11-14(8-9-18(13)24-10-4-7-19(24)25)22-20(26)17-12-21-15-5-2-3-6-16(15)23-17/h2-3,5-6,8-9,11-12H,4,7,10H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKUHPDGFBRXOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=NC3=CC=CC=C3N=C2)N4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]quinoxaline-2-carboxamide |
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